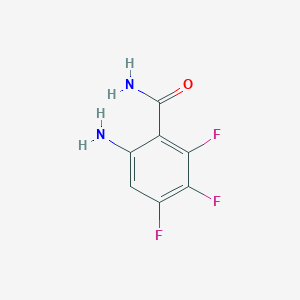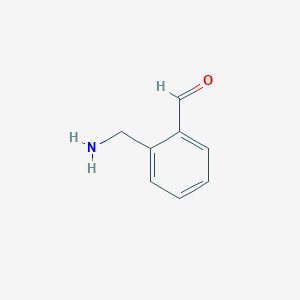
2-(Aminomethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)benzaldehyde is an organic compound with the molecular formula C8H9NO It consists of a benzene ring substituted with an aminomethyl group (-CH2NH2) and an aldehyde group (-CHO) at the ortho positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with formaldehyde and ammonia in the presence of a catalyst. This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Another method involves the reduction of 2-nitrobenzylamine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction converts the nitro group to an amino group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as Schiff bases when reacted with carbonyl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Carbonyl compounds (e.g., aldehydes or ketones) in the presence of an acid catalyst.
Major Products
Oxidation: 2-(Carboxymethyl)benzaldehyde.
Reduction: 2-(Hydroxymethyl)benzaldehyde.
Substitution: Schiff bases and other imine derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, polymers, and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
2-(Aminomethyl)benzaldehyde can be compared with other similar compounds, such as:
2-Aminobenzaldehyde: Lacks the methyl group on the amino substituent, leading to different reactivity and applications.
3-(Aminomethyl)benzaldehyde: The position of the aminomethyl group affects the compound’s chemical properties and reactivity.
4-(Aminomethyl)benzaldehyde: Similar to the 3-substituted isomer, the position of the substituent influences its behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and other related compounds.
Propriétés
Formule moléculaire |
C8H9NO |
|---|---|
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
2-(aminomethyl)benzaldehyde |
InChI |
InChI=1S/C8H9NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5,9H2 |
Clé InChI |
ZKUTZTOFMRABQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethynylbicyclo[2.1.1]hexane](/img/structure/B13472298.png)
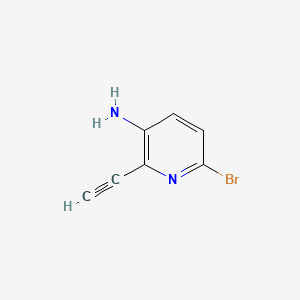
![[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride](/img/structure/B13472306.png)
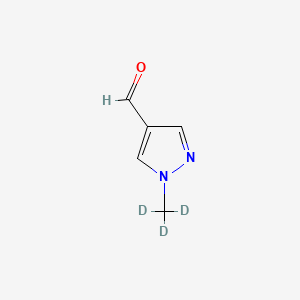
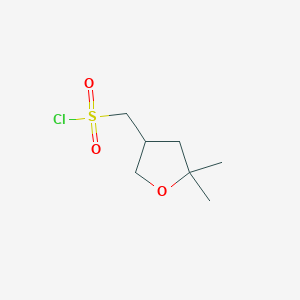
![Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13472323.png)
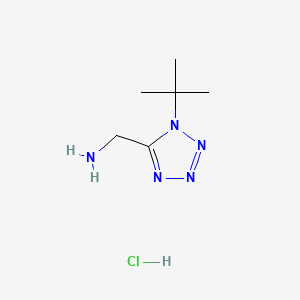
![3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B13472333.png)
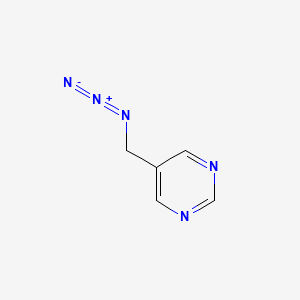
![3-Bromo-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13472340.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13472341.png)
![tert-butyl 2-{4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13472354.png)
